4-Amino-3,5-diethylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

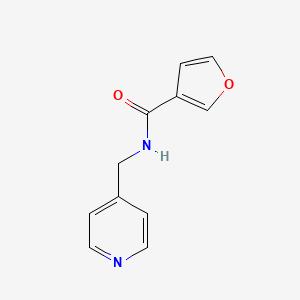

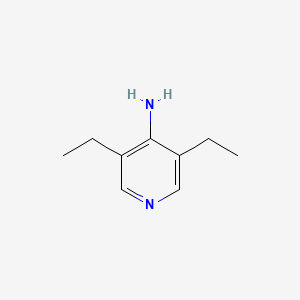

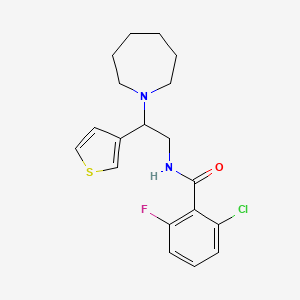

“4-Amino-3,5-diethylpyridine” is a chemical compound with the molecular formula C9H14N2. It’s a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by a nitrogen atom .

Molecular Structure Analysis

The molecular structure of “4-Amino-3,5-diethylpyridine” can be inferred from its molecular formula, C9H14N2. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The “4-Amino” indicates an amino group (-NH2) attached to the fourth carbon in the ring, and the “3,5-diethyl” indicates ethyl groups (-C2H5) attached to the third and fifth carbons .Aplicaciones Científicas De Investigación

Metabolite Identification and Analysis

- A metabolite of 3,5-diethoxy-4-aminomethylpyridine, related to 4-Amino-3,5-diethylpyridine, was identified in rat tissues using gas chromatography-mass spectrometry. This metabolite did not inhibit the semicarbazide-sensitive amine oxidase with a high affinity for benzylamine (Buffoni & Pieraccini, 1995).

Potassium Channel Research

- Research has explored the gating-dependent mechanism of 4-aminopyridine block in two related potassium channels, highlighting its impact on voltage-gated K+ channels (Kirsch & Drewe, 1993).

Impact on Voltage-activated Calcium Channels

- Aminopyridines like 4-aminopyridine have been shown to stimulate high voltage-activated Ca2+ channels in neurons, an insight important for understanding their role in neuromuscular transmission (Wu, Li, Chen, & Pan, 2009).

Effects on Cytosolic Free Calcium

- The impact of aminopyridines on cytosolic free calcium was investigated, highlighting their influence on calcium homeostasis in nerve terminals (Gibson & Manger, 1988).

Biodegradation in the Environment

- A study on 4-aminopyridine degradation in the environment revealed the role of specific bacterial strains in its biodegradation, providing insights into environmental and agrichemical impacts (Takenaka, Nomura, Minegishi, & Yoshida, 2013).

Structural Analysis and Synthesis

- Theoretical studies on heterocyclic amines, including those related to 4-aminopyridine, have been conducted to understand their structural and electronic properties, relevant for biomedical applications (Adrover et al., 2010).

Propiedades

IUPAC Name |

3,5-diethylpyridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-3-7-5-11-6-8(4-2)9(7)10/h5-6H,3-4H2,1-2H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTLGALYQURORH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=CC(=C1N)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-2-[1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2977553.png)

![3-Methyl-6-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyrimidin-4-one](/img/structure/B2977560.png)

![3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B2977561.png)

![N-[4-[[Methyl(prop-2-ynyl)amino]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2977568.png)

![methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate](/img/structure/B2977569.png)

![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide](/img/structure/B2977570.png)